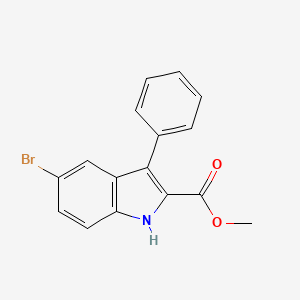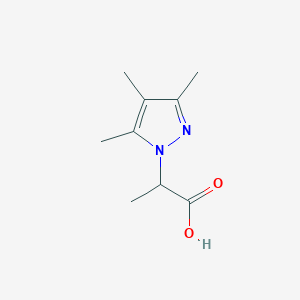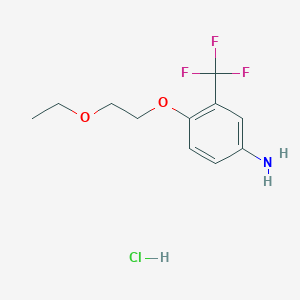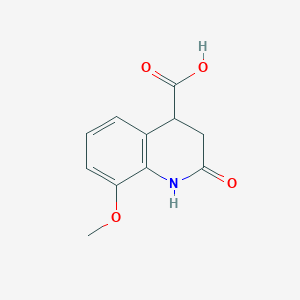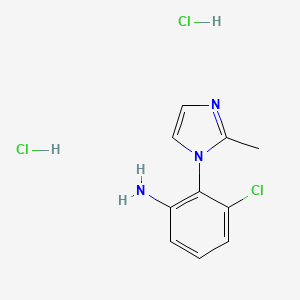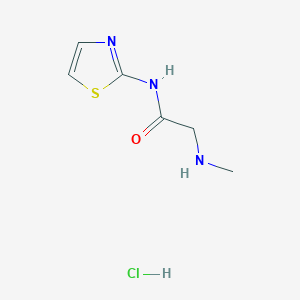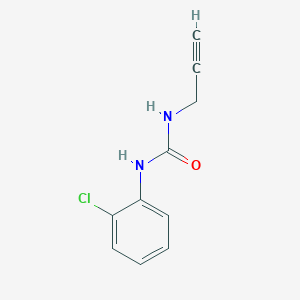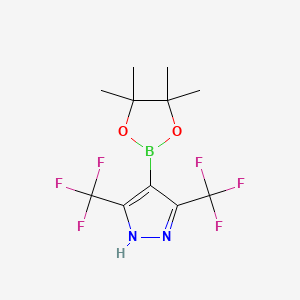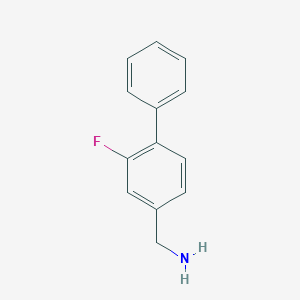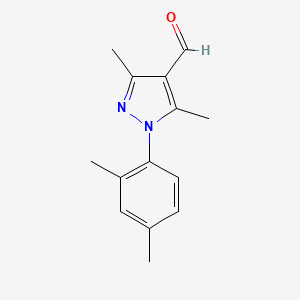
1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Übersicht
Beschreibung
1-(2,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is an aromatic aldehyde compound with the molecular formula C10H12N2O. It is an important intermediate in the synthesis of various organic compounds and is used in the laboratory for a variety of scientific research applications. This compound is also known as 1,3-Dimethyl-2,4-diphenylpyrazole-4-carbaldehyde and is often abbreviated as DMDPC.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Medicinal Applications
Pyrazoles are recognized for their pharmacophore properties, playing a crucial role in the development of biologically active compounds. Their wide-ranging biological activities include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. These derivatives serve as useful synthons in organic synthesis, highlighting their importance in medicinal chemistry and drug design. The success of pyrazole COX-2 inhibitors underlines the significance of these heterocycles in therapeutic applications (Dar & Shamsuzzaman, 2015).
Organocatalysis in Heterocyclic Compound Synthesis
Pyrazole derivatives are pivotal in the synthesis of tetrahydrobenzo[b]pyrans, a class of compounds of considerable interest due to their natural occurrence and pharmaceutical relevance. Organocatalytic approaches for synthesizing these heterocyclic compounds have been developed, emphasizing the role of pyrazole derivatives in facilitating multicomponent condensation reactions. This research underscores the utility of pyrazole-based compounds in constructing complex heterocyclic structures with potential pharmaceutical applications (Kiyani, 2018).
Antifungal Applications and SAR Analysis
Studies on small molecules against Fusarium oxysporum, responsible for Bayoud disease in date palms, have identified pyrazole derivatives as effective antifungal agents. The structure-activity relationship (SAR) analysis of these compounds reveals common pharmacophore sites critical for antifungal activity. This insight into SAR can guide the design of more potent biological agents, highlighting the potential of pyrazole derivatives in addressing plant pathogenic challenges (Kaddouri et al., 2022).
Hybrid Catalysts in Synthesis
The application of hybrid catalysts in synthesizing pyrazole-containing heterocycles, such as 5H-pyrano[2,3-d]pyrimidine scaffolds, demonstrates the compound's versatility in medicinal and pharmaceutical industries. These catalysts offer innovative strategies for developing heterocyclic systems with broad biological activities, underscoring the significance of pyrazole derivatives in the creation of bioactive molecules (Parmar, Vala, & Patel, 2023).
Photoluminescence and Optoelectronic Applications
Pyrazole derivatives have also found applications in optoelectronics, serving as luminescent materials and components in electronic devices. The incorporation of pyrazole and its analogs into π-extended conjugated systems has facilitated the creation of novel optoelectronic materials with significant photoluminescence properties. This area of research opens new avenues for the use of pyrazole derivatives in the development of advanced materials for electronic and photonic technologies (Lipunova et al., 2018).
Eigenschaften
IUPAC Name |
1-(2,4-dimethylphenyl)-3,5-dimethylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-9-5-6-14(10(2)7-9)16-12(4)13(8-17)11(3)15-16/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPLHWFWQJMQFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)C=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1452059.png)
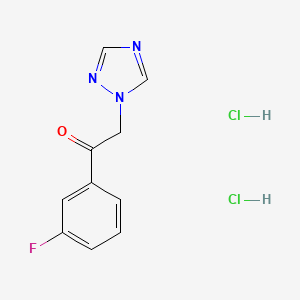
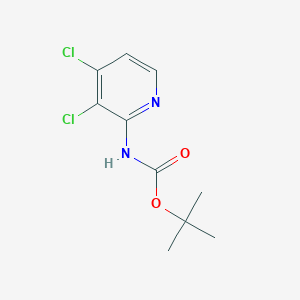
![Methyl 3-(1-benzyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-3-yl)propanoate](/img/structure/B1452063.png)
